![molecular formula C14H14ClNO3 B14084131 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a methoxyphenylmethoxy group at the 6-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These methods typically involve the use of specific reaction conditions, such as temperature control and the presence of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sodium methoxide, dioxane, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium methoxide can lead to the formation of 2-chloro-4-methoxypyridine .
Applications De Recherche Scientifique
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions of pyridine derivatives with biological targetsIn industry, it can be used in the production of agrochemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, to exert their effects .
Comparaison Avec Des Composés Similaires
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine can be compared with other similar compounds, such as 2-chloro-4-methoxypyridine and 4-methoxy-2(1H)-pyridone . These compounds share similar chemical structures but differ in the position and type of substituents on the pyridine ring. The presence of the methoxyphenylmethoxy group in this compound makes it unique and provides it with distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H14ClNO3 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C14H14ClNO3/c1-17-11-5-3-10(4-6-11)9-19-14-8-12(18-2)7-13(15)16-14/h3-8H,9H2,1-2H3 |
Clé InChI |
HJTPIIOMMYLRLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=NC(=CC(=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



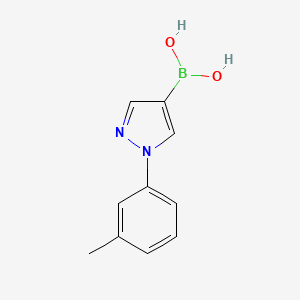
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)

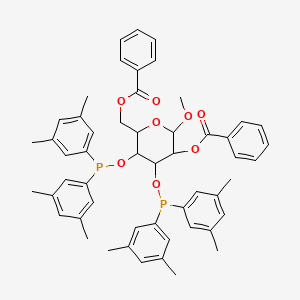
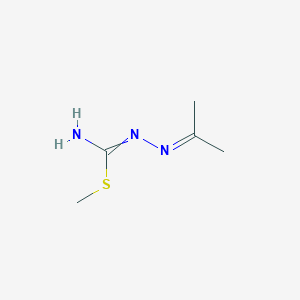
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)


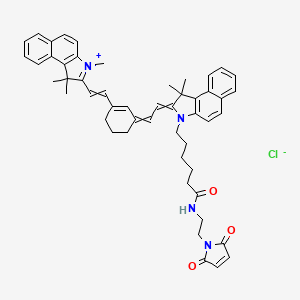

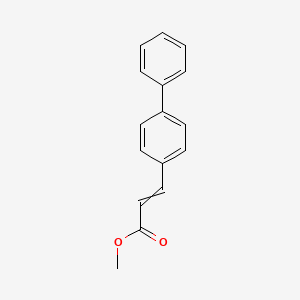
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
